2-Chloro-3-(trifluoromethoxy)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClF3O3 |
|---|---|
Molecular Weight |
240.56 g/mol |
IUPAC Name |
2-chloro-3-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H4ClF3O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
WOMXORLJLQSCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Trifluoromethoxy Benzoic Acid Derivatives
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, decarboxylation, and reduction.
Esterification Reactions
Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction in organic synthesis. For 2-chloro-3-(trifluoromethoxy)benzoic acid, this transformation is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the benzoic acid.
Commonly used methods for the esterification of benzoic acid derivatives include:
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the ester product by removing water, often through azeotropic distillation.
Steglich Esterification: This method is particularly useful for sterically hindered alcohols and proceeds at room temperature. It employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid, formed by reaction with a base like sodium hydroxide (B78521) or cesium carbonate, can react with an alkyl halide (e.g., methyl iodide) to form the corresponding ester.
The presence of the electron-withdrawing chloro and trifluoromethoxy groups can increase the acidity of the carboxylic acid, which may influence the choice of catalyst and reaction conditions.
Table 1: Examples of Esterification Reactions of Substituted Benzoic Acids (Note: Specific examples for this compound are not readily available in the reviewed literature. The following table provides illustrative examples for analogous substituted benzoic acids.)
| Carboxylic Acid | Alcohol | Reagents/Conditions | Product | Yield (%) |
| 2-Chlorobenzoic acid | Methanol (B129727) | H₂SO₄, reflux | Methyl 2-chlorobenzoate | >90 |
| 3-(Trifluoromethyl)benzoic acid | Ethanol | DCC, DMAP, CH₂Cl₂ | Ethyl 3-(trifluoromethyl)benzoate | ~85 |
| 2-Chloro-5-nitrobenzoic acid | Isopropanol | SOCl₂, reflux | Isopropyl 2-chloro-5-nitrobenzoate | High |
Amidation and Peptide Coupling Reactions
The carboxylic acid moiety of this compound can be converted into an amide by reaction with an amine. This transformation is crucial in the synthesis of a wide range of biologically active molecules, including pharmaceuticals. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first.
Common methods for amidation include:
Conversion to Acid Chloride: The most common method involves converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-chloro-3-(trifluoromethoxy)benzoyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.
Peptide Coupling Reagents: In the context of synthesizing more complex molecules like peptides, milder and more specific coupling reagents are used to facilitate amide bond formation while minimizing side reactions and racemization. Examples of such reagents include:
Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Uronium/aminium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
The choice of coupling reagent and reaction conditions depends on the specific amine and the desired product.
Decarboxylation Mechanisms and Applications
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids is generally difficult and requires harsh conditions, such as high temperatures. The stability of the resulting aryl anion or aryl radical is a key factor in the feasibility of the reaction.
For this compound, decarboxylation would lead to 1-chloro-2-(trifluoromethoxy)benzene. The presence of the ortho-chloro substituent can influence the ease of decarboxylation. Some mechanisms for the decarboxylation of substituted benzoic acids include:
Thermal Decarboxylation: Heating the carboxylic acid, often in the presence of a copper catalyst (e.g., copper chromite) in a high-boiling solvent like quinoline, can induce decarboxylation.
Barton Decarboxylation: This is a radical-based method where the carboxylic acid is converted to a thiohydroxamate ester (Barton ester), which then undergoes radical fragmentation upon photolysis or thermolysis in the presence of a radical initiator and a hydrogen atom source.
Photoredox Catalysis: More recent methods utilize visible light photoredox catalysis to generate aryl radicals from aryl carboxylic acids under milder conditions. google.com
Decarboxylation reactions are synthetically useful for introducing specific substitution patterns on an aromatic ring that might be difficult to achieve through other means.
Reduction Reactions of the Carboxyl Group
The carboxyl group of this compound can be reduced to a primary alcohol, 2-chloro-3-(trifluoromethoxy)benzyl alcohol. This transformation requires strong reducing agents due to the stability of the carboxylic acid functional group.
Common reducing agents for this purpose include:
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and versatile reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is a more selective reducing agent that readily reduces carboxylic acids to primary alcohols. It is generally less reactive towards other functional groups compared to LiAlH₄.
The choice of reducing agent will depend on the presence of other reducible functional groups in the molecule.
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Patterns
The directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. These effects are a combination of inductive effects (through sigma bonds) and resonance effects (through pi systems).
-COOH (Carboxyl group): The carboxyl group is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
-OCF₃ (Trifluoromethoxy group): The trifluoromethoxy group is a strongly deactivating, meta-directing group. The highly electronegative fluorine atoms create a strong inductive electron withdrawal from the oxygen atom, which in turn withdraws electron density from the aromatic ring. This deactivation is significant and directs incoming electrophiles to the meta position.
In this compound, the combined directing effects of these three groups will determine the outcome of an electrophilic aromatic substitution reaction. The ring is significantly deactivated due to the presence of three electron-withdrawing groups. The carboxyl and trifluoromethoxy groups strongly direct incoming electrophiles to their meta positions, while the chloro group directs to its ortho and para positions.
Predicting the exact substitution pattern can be complex due to the interplay of these directing effects and steric hindrance. However, given the strong deactivating and meta-directing nature of the -COOH and -OCF₃ groups, electrophilic substitution on this ring would be very difficult and would likely require harsh reaction conditions. If substitution were to occur, it would likely be directed to the position that is meta to both the carboxyl and trifluoromethoxy groups and para to the chloro group (the 5-position).
Table 2: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -COOH | Electron-withdrawing | Electron-withdrawing | Deactivating | meta |
| -Cl | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |
| -OCF₃ | Electron-withdrawing | Weakly electron-donating (offset by F atoms) | Strongly Deactivating | meta |
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. chemistrysteps.comwikipedia.org For derivatives of this compound, the aromatic ring is rendered electron-deficient by the presence of the trifluoromethoxy (-OCF3) and carboxylic acid (-COOH) groups, which facilitates attack by nucleophiles. masterorganicchemistry.com The SNAr reaction typically proceeds via an addition-elimination mechanism. chemistrysteps.com
The mechanism involves two key steps:
Addition of a Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion). youtube.com
The rate of this reaction is significantly influenced by the presence and position of electron-withdrawing substituents. These groups stabilize the negatively charged Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the case of this compound, both the chloro and trifluoromethoxy groups are ortho and meta, respectively, to the carboxylic acid. The strong electron-withdrawing nature of the trifluoromethoxy group, combined with that of the carboxylic acid, activates the ring for nucleophilic attack. For the SNAr mechanism to be effective, electron-withdrawing groups must be positioned ortho or para to the leaving group to delocalize the negative charge of the intermediate through resonance. libretexts.org The meta-position of the trifluoromethoxy group relative to the chlorine atom offers less resonance stabilization compared to an ortho or para positioning. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. scispace.com
Derivatives of this compound can serve as the aryl halide component in these reactions. The general scheme for a Suzuki coupling involving such a derivative would be:
Reaction Scheme: Ar-Cl + R-B(OR')2 --(Pd catalyst, Base)--> Ar-R
Where:
Ar-Cl is the this compound derivative.
R-B(OR')2 is an organoboronic acid or ester.
Pd catalyst can be a variety of palladium complexes, often with phosphine (B1218219) ligands. sigmaaldrich.comnih.gov
Base is required for the activation of the organoboron reagent.
The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. scispace.com The reaction has been successfully applied to various aryl chlorides, including those that are electron-deficient. nih.gov The presence of the trifluoromethoxy and carboxylic acid groups on the aromatic ring can influence the electronic properties of the substrate and, consequently, the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps.
Transformations Involving the Trifluoromethoxy Group
Stability and Reactivity under Diverse Reaction Conditions
The trifluoromethoxy (-OCF3) group is renowned for its high stability, a property that makes it a valuable substituent in medicinal chemistry and materials science. mdpi.comnih.gov This stability stems from the strength of the carbon-fluorine bonds. mdpi.com The -OCF3 group is generally considered to be robust and inert under a variety of reaction conditions, including exposure to strong acids and bases. rsc.orgresearchgate.net
Compared to other fluorine-containing substituents, the trifluoromethoxy group attached to an aromatic ring demonstrates exceptional stability towards heat and chemical reagents. researchgate.net Its properties include:
High Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule. nih.govbeilstein-journals.org
Strong Electron-Withdrawing Nature: It acts as a strong electron-withdrawing group through induction.
Metabolic Stability: The robustness of the C-F bonds contributes to increased metabolic stability in drug candidates, making it more resistant to enzymatic breakdown compared to a methoxy (B1213986) group. mdpi.com
Modifications and Transformations of the Trifluoromethoxy Moiety
Despite its high stability, transformations of the trifluoromethoxy group are possible, though they often require specific and harsh conditions. The selective cleavage or modification of the C-F bonds within the -OCF3 group is challenging. researchgate.net Research has focused on developing methods for the synthesis of trifluoromethoxy-substituted compounds rather than the direct transformation of the group itself. mdpi.comnih.gov
Some specialized strategies for modifying related trifluoromethyl groups have been developed, which could potentially be adapted for the trifluoromethoxy group. These methods often involve radical chemistry, photochemistry, or the use of highly reactive reagents to achieve C-F bond activation. researchgate.netrsc.org However, these transformations are not yet commonplace and represent an ongoing area of research. For most synthetic applications, the trifluoromethoxy group is considered a stable spectator moiety.
Studies on Isomeric Rearrangements and Kinetic Profiles
Internal Acyl Migration and Hydrolysis Kinetics of Related Structures
Studies on the glucuronide conjugates of structurally related (trifluoromethyl)benzoic acids provide significant insight into the potential isomeric rearrangements and kinetic profiles of this compound derivatives. Ester glucuronides can undergo internal acyl migration, leading to the formation of various positional isomers. acs.orgnih.gov
High-resolution 19F NMR spectroscopy has been utilized to investigate the kinetics of internal acyl migration and hydrolysis for the 1-O-acyl-β-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids (TFMBA). acs.org The study observed the degradation of the initial 1-O-acyl isomer and the subsequent formation of 2-O, 3-O, and 4-O-acyl isomers. acs.org
| Isomer | Overall Degradation Rate Constant (h⁻¹) |
|---|---|
| 2-(Trifluoromethyl)benzoic Acid Glucuronide | 0.065 |
| 3-(Trifluoromethyl)benzoic Acid Glucuronide | 0.25 |
| 4-(Trifluoromethyl)benzoic Acid Glucuronide | 0.52 |
These findings suggest that the position of the trifluoromethoxy group in derivatives of this compound would similarly influence the kinetics of such intramolecular reactions.
Computational and Theoretical Investigations of 2 Chloro 3 Trifluoromethoxy Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering insights into the electronic behavior of molecules. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each with its own balance of accuracy and computational cost.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of organic molecules due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations for 2-Chloro-3-(trifluoromethoxy)benzoic acid would typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized geometry, a wealth of information about the molecule's electronic properties can be derived.
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
Reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in predicting how the molecule will behave in reactions with nucleophiles.
To illustrate the type of data generated, the following table presents hypothetical electronic properties for this compound, based on typical values for similar aromatic carboxylic acids.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |
| Ionization Potential | 7.2 eV | Energy required to remove an electron. |
| Electron Affinity | 1.5 eV | Energy released when an electron is added. |
| Electronegativity | 4.35 eV | Tendency to attract electrons. |
| Chemical Hardness | 2.85 eV | Resistance to change in electron distribution. |
| Electrophilicity Index | 3.32 eV | Propensity to accept electrons. |
These are representative values and not the result of actual calculations on this compound.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer high accuracy for calculating molecular properties. dtic.mil Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide very accurate geometries and energies, though at a significant computational expense. These methods are often used as a benchmark for less computationally intensive techniques. dtic.mil
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them much faster than ab initio or DFT methods. redalyc.org Methods like AM1, PM3, and MNDO are suitable for large molecules and for providing initial geometries for more rigorous calculations. While less accurate, they can be useful for preliminary conformational searches and for studying large molecular systems. redalyc.org
Conformational Analysis and Energy Landscapes
Substituted benzoic acids can exist in different conformations due to the rotation around single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond within the carboxylic acid group. mdpi.com Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.
For this compound, the primary conformational flexibility would arise from the orientation of the carboxylic acid group relative to the benzene ring. DFT calculations can be used to construct a potential energy surface by systematically rotating the relevant dihedral angles. mdpi.comnih.govdoaj.org This analysis reveals the minimum energy conformers and the transition states connecting them. The relative energies of the conformers determine their population at a given temperature. Studies on similar ortho-substituted benzoic acids have shown that intramolecular interactions, such as hydrogen bonding between the carboxylic proton and the ortho substituent, can significantly influence the conformational preferences. mdpi.comnih.govdoaj.org
An illustrative energy landscape might show that a conformer with the carboxylic acid's hydroxyl group oriented towards the chloro substituent is more stable due to a weak intramolecular hydrogen bond. The energy barriers to rotation would provide insight into the conformational rigidity of the molecule.
Reaction Mechanism Prediction and Transition State Analysis
Theoretical calculations are invaluable for elucidating reaction mechanisms by identifying the transition states that connect reactants to products. For reactions involving this compound, such as esterification or amide formation, computational methods can map out the entire reaction pathway.
By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is crucial for understanding the reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the reactants and products. These studies can also reveal the role of catalysts and solvents in the reaction mechanism.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or in the solid state. nih.gov MD simulations model the movement of atoms over time based on a force field that describes the intra- and intermolecular interactions. arxiv.org
For this compound, MD simulations could be used to study its solvation in different solvents, providing insights into its solubility. These simulations can also be used to understand how molecules of this compound interact with each other in the solid state, helping to rationalize its crystal structure and physical properties like melting point. nih.govresearchgate.net The simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. ucm.es By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predicted spectra can be a powerful tool for structural elucidation, especially for complex molecules where spectral assignment is challenging. mdpi.com
Vibrational Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be correlated with experimental infrared (IR) and Raman spectra. nih.govscielo.br The calculated vibrational spectrum can aid in the assignment of experimental spectral bands to specific molecular motions. For this compound, this would involve identifying the characteristic stretching and bending modes of the carboxylic acid, trifluoromethoxy, and chloro-substituted benzene ring moieties.
The table below provides an example of how predicted vibrational frequencies could be presented.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H stretch | ~3500 | Stretching of the carboxylic acid hydroxyl group. |
| C=O stretch | ~1700 | Stretching of the carbonyl group. |
| C-F stretch | ~1100-1300 | Stretching of the trifluoromethoxy group C-F bonds. |
| C-Cl stretch | ~700-800 | Stretching of the carbon-chlorine bond. |
These are representative frequency ranges for the described functional groups.
Research Applications of 2 Chloro 3 Trifluoromethoxy Benzoic Acid and Its Derivatives
Role as Key Intermediates in Organic Synthesis
Substituted benzoic acids are foundational components in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The presence of chloro, and trifluoromethoxy groups on the benzoic acid scaffold provides chemists with reactive handles and modulating groups to influence the properties of the final products.
While 2-Chloro-3-(trifluoromethoxy)benzoic acid is commercially available, specific examples of its direct application as a building block for a wide range of complex molecular architectures are not extensively detailed in publicly available research literature. However, the inherent reactivity of the carboxylic acid group, coupled with the directing effects and stability of the chloro and trifluoromethoxy substituents, suggests its potential as a valuable intermediate. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, opening pathways to a multitude of molecular frameworks. The trifluoromethoxy group, in particular, is of growing interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.
A closely related analogue, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serves as a well-documented precursor for the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones, commonly known as benzothiazinones (BTZs). BTZs are a class of potent antitubercular agents that have shown significant promise in combating Mycobacterium tuberculosis.
The synthesis of these heterocyclic systems often begins with the activation of the carboxylic acid of the benzoic acid precursor, typically by converting it to the corresponding acid chloride using reagents like thionyl chloride. This activated intermediate can then undergo cyclization reactions with appropriate sulfur- and nitrogen-containing reagents to form the benzothiazinone core. The chloro and nitro groups on the benzoic acid ring play crucial roles in directing the cyclization and influencing the reactivity of the molecule.
Table 1: Synthesis of Benzothiazinone Precursors
| Starting Material | Reagent(s) | Product | Application |
|---|---|---|---|
| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl chloride | 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride | Intermediate for benzothiazinone synthesis |
While this specific pathway highlights the utility of a nitro-substituted analogue, it underscores the potential of similarly substituted benzoic acids, including this compound, as precursors for other synthetically challenging heterocyclic systems. The trifluoromethoxy group, as a bioisostere of the nitro group in some contexts, could potentially be used to generate novel heterocyclic compounds with modified biological activities.
Applications in Materials Science Research
The unique properties imparted by fluorine-containing substituents make benzoic acid derivatives attractive for applications in materials science, where precise control over surface properties, thermal stability, and reactivity is essential.
Fluorinated polymers are known for their desirable properties, including high thermal stability, chemical resistance, and low surface energy. While specific research detailing the use of this compound in the synthesis of polymers and advanced coatings is limited, the broader class of fluorinated aromatic compounds is extensively used in this field. Benzoic acid derivatives, in general, are utilized in the formulation of coatings to enhance properties such as gloss, hardness, and water resistance. justlonghealth.com They can act as chain terminators in the synthesis of alkyd resins, thereby controlling the polymer's molecular weight and properties. justlonghealth.com The incorporation of the trifluoromethoxy group into a polymer backbone or as a pendant group could be expected to enhance hydrophobicity and thermal stability, making materials suitable for demanding applications.
Area-selective atomic layer deposition (AS-ALD) is a critical technique for the fabrication of next-generation nanoelectronics. This process relies on the use of inhibitor molecules that can form self-assembled monolayers (SAMs) on certain surfaces to prevent film growth. Research has shown that benzoic acid and its derivatives are effective ALD inhibitors.
A study investigating various benzoic acid derivatives demonstrated that they can form monolayers that block the deposition of materials like zinc oxide (ZnO). The effectiveness of the inhibition is influenced by the substituents on the benzoic acid ring. For instance, fluorinated derivatives have been shown to be particularly effective inhibitors. The mechanism of inhibition is related to the coordination of the carboxylate headgroup to the substrate surface, which blocks active sites for ALD precursor reactions.
Table 2: Benzoic Acid Derivatives as ALD Inhibitors
| Inhibitor Molecule | Substrate | ALD Material | Observation |
|---|---|---|---|
| Benzoic Acid | Cobalt | ZnO | Moderate inhibition of ALD growth |
| 4-(Trifluoromethyl)benzoic acid | Cobalt | ZnO | Significant inhibition of ALD growth |
Although this compound was not specifically tested in these studies, the findings for other fluorinated benzoic acids suggest its potential as a candidate for ALD inhibition research. The combination of a chloro and a trifluoromethoxy group could offer a unique balance of electronic properties and surface binding characteristics, making it a subject of interest for future investigations in this area.
Analytical Chemistry Methodologies
Detailed analytical methodologies specifically developed for the characterization and quantification of this compound are not widely reported in the scientific literature. However, standard analytical techniques applicable to substituted aromatic carboxylic acids would be employed for its analysis. These methods would likely include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be instrumental in confirming the molecular structure, with the ¹⁹F NMR being particularly useful for characterizing the trifluoromethoxy group.
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used for molecular weight determination and identification.
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present, such as the carboxylic acid C=O and O-H stretches.
High-Performance Liquid Chromatography (HPLC): For separation, purification, and quantification of the compound.
Utilization as Standard Reference Materials
In the field of analytical chemistry, the availability of high-purity reference materials is crucial for the accurate calibration of analytical instruments, validation of new analytical methods, and for quality control purposes. While this compound is commercially available from various chemical suppliers as a research-grade chemical, its specific designation as a Certified Reference Material (CRM) is not extensively documented in publicly available sources. However, related benzoic acid compounds are available as CRMs. For instance, Benzoic Acid itself is offered as a CRM for applications such as calorimetry. Furthermore, 2-(Trifluoromethyl)benzoic acid is available as a reference material produced in accordance with ISO 17034 standards, which outlines the requirements for the competence of reference material producers. lgcstandards.comalpharesources.com The availability of these closely related compounds as certified standards suggests that this compound, due to its relevance as an intermediate in the synthesis of agrochemicals, has the potential to be used as a standard reference material for quality control in manufacturing processes and for the trace analysis of related compounds in environmental samples.
Chromatographic Separation and Identification Techniques (e.g., GC/MS for trace analysis)
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This method is well-suited for the analysis of this compound, particularly for trace analysis in complex matrices. The general procedure involves the extraction of the analyte from the sample, followed by a potential derivatization step to increase its volatility and improve its chromatographic behavior. For carboxylic acids like this compound, derivatization is often necessary. A common approach is esterification to form a more volatile derivative.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. For trace analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity. nih.govuah.eduscholarsresearchlibrary.com
A typical workflow for the GC/MS analysis of a compound like this compound would involve:
| Step | Description |
| Sample Preparation | Extraction of the analyte from the matrix (e.g., soil, water, or a reaction mixture) using a suitable solvent. |
| Derivatization | Conversion of the carboxylic acid group to a more volatile ester (e.g., methyl or ethyl ester) to improve GC performance. |
| GC Separation | Injection of the derivatized sample onto a GC column for separation from other components. |
| MS Detection | Ionization of the separated compound and detection of the resulting fragments to generate a mass spectrum for identification and quantification. |
Exploration in Agrochemical Research and Development
Formulation of Potential Crop Protection Agents
This compound and its structural analogs are important building blocks in the synthesis of various agrochemicals. The specific arrangement of the chloro and trifluoromethoxy substituents on the benzoic acid ring can impart desirable properties to the final active ingredient. While specific formulations containing this exact compound may not be widely publicized, the patent literature reveals the use of closely related structures in the development of crop protection agents. For instance, a key intermediate in the synthesis of the herbicide fomesafen (B1673529) is 5-[2-chloro-4-(trifluoromethyl)phenoxyl]-2-nitrobenzoic acid. google.compatsnap.com This highlights the utility of chloro- and trifluoromethyl-substituted benzoic acid derivatives in the creation of effective herbicides. The development of such crop protection agents often involves extensive research to identify the most effective and selective molecular structures.
Studies on Structure-Activity Relationships for Herbicide Development (e.g., fomesafen intermediate)
The herbicide fomesafen is a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor used for the post-emergence control of broadleaf weeds in soybeans. wikipedia.org The synthesis of fomesafen provides a clear example of the importance of the structure of benzoic acid intermediates.
The synthesis of fomesafen involves the following key steps:
Etherification of m-hydroxybenzoic acid with 3,4-dichlorobenzotrifluoride (B146526) to produce 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. google.com
Directional nitration of this intermediate to yield 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid. google.com
This nitrobenzoic acid derivative is then converted to the final fomesafen molecule. wikipedia.org
The structure of the benzoic acid intermediate is critical for the final herbicidal activity of fomesafen. The presence and position of the chloro and trifluoromethyl groups on the phenoxy ring, as well as the nitro group on the benzoic acid ring, are all crucial for its inhibitory effect on the PPO enzyme. Structure-activity relationship (SAR) studies on fomesafen and its analogs would involve modifying these substituents to understand their impact on herbicidal potency and crop selectivity. nih.gov
| Substituent | Position | Importance in Fomesafen's Activity |
| Chloro Group | 2-position of the phenoxy ring | Contributes to the overall electronic and steric properties of the molecule, influencing its binding to the target enzyme. |
| Trifluoromethyl Group | 4-position of the phenoxy ring | Enhances the lipophilicity of the molecule, which can improve its uptake by plants and its interaction with the enzyme. |
| Nitro Group | 2-position of the benzoic acid ring | Essential for the molecule's herbicidal activity, likely involved in the binding to the active site of the PPO enzyme. |
Studies on Biological Activity and Mechanistic Insights (In Vitro and Non-Clinical Models)
Influence of Molecular Structure on Biological Activity
The molecular structure of this compound, specifically the presence of the trifluoromethoxy group, is expected to have a significant influence on its biological activity. The trifluoromethoxy group is known to be one of the most lipophilic substituents, which can enhance the ability of a molecule to cross biological membranes. mdpi.combeilstein-journals.org This increased lipophilicity can lead to improved bioavailability and interaction with biological targets.
In the context of agrochemicals, the presence of a trifluoromethyl or trifluoromethoxy group on a benzoic acid derivative can significantly impact its herbicidal activity. These groups can influence the molecule's uptake, translocation, and interaction with the target site within the plant. jst.go.jp Studies on other fluorinated benzoic acid derivatives have shown that the position and nature of the fluorine-containing substituent can dramatically alter the compound's biological effects. researchgate.netacgpubs.org
Interaction with Enzymes and Receptors (e.g., sialidase inhibition research, protein binding mechanisms)
The benzoic acid scaffold is a common feature in the design of enzyme inhibitors. Research into related compounds suggests that derivatives of this compound could be investigated for similar activities. For instance, the inhibition of sialidases, enzymes that cleave sialic acid residues from glycoconjugates, is a key target in antiviral therapies. nih.gov
One study focused on the development of novel aromatic inhibitors of influenza sialidases based on the lead compound 4-(N-acetylamino)-3-guanidinobenzoic acid. nih.gov This research demonstrated that modifications to the benzoic acid structure, such as the introduction of a 2-pyrrolidinone (B116388) ring, could lead to potent and selective inhibition of influenza A sialidase. nih.gov Specifically, the replacement of a guanidine (B92328) group with a hydrophobic 3-pentylamino group resulted in an inhibitor with an IC50 of approximately 50 nM against influenza A sialidase. nih.gov While this study does not directly involve this compound, it highlights the potential for substituted benzoic acids to serve as a basis for the design of effective enzyme inhibitors. The specific substitutions on the benzene (B151609) ring play a crucial role in the binding affinity and selectivity of the inhibitor.
Another area of research involves the inhibition of trans-sialidase from Trypanosoma cruzi, the parasite responsible for Chagas disease. A study on anomeric 1,2,3-triazole-linked sialic acid derivatives showed that hydrophobic substituents could lead to significant inhibition of bacterial neuraminidase, although they were ineffective against T. cruzi trans-sialidase. beilstein-journals.org This underscores the importance of the substitution pattern on the aromatic ring for selective enzyme inhibition.
These studies collectively suggest a research avenue for this compound and its derivatives in the exploration of enzyme and receptor interactions. The chloro and trifluoromethoxy groups could be systematically varied to probe the binding pockets of various enzymes, potentially leading to the discovery of novel inhibitors.
Investigation of Antimicrobial or Antifungal Properties in Research Settings
The investigation of halogenated and trifluoromethyl-substituted aromatic compounds for antimicrobial and antifungal activity is an active area of research. While no studies were found that specifically test this compound, research on a closely related derivative, 2-chloro-5-trifluoromethoxybenzeneboronic acid, has shown significant antifungal properties.
A study investigating the antifungal efficacy of 2-chloro-5-trifluoromethoxybenzeneboronic acid against Geotrichum candidum, a fungus that causes sour rot in mustard root tubers, revealed potent activity. nih.govresearchgate.net At a concentration of 0.25 mg/mL, the compound completely inhibited mycelial growth and spore germination. nih.govresearchgate.net The research indicated that the compound's mechanism of action involves compromising the integrity of the plasma membrane and mitochondria, leading to a reduction in respiratory rate and ATP content. nih.govresearchgate.net
The study also explored the impact of 2-chloro-5-trifluoromethoxybenzeneboronic acid on key enzymes in the fungal respiratory chain. Significant reductions in the activity of malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH) were observed after treatment. nih.gov
Table 1: Effect of 2-chloro-5-trifluoromethoxybenzeneboronic acid on Mycelial Growth of G. candidum nih.gov
| Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|
| 0.10 | 73.93 |
| 0.15 | 84.31 |
| 0.20 | 96.27 |
| 0.25 | 100 |
Table 2: Effect of 2-chloro-5-trifluoromethoxybenzeneboronic acid on Respiratory Enzyme Activity in G. candidum nih.gov
| Enzyme | Treatment Time (h) | Reduction in Activity (%) |
|---|---|---|
| Malate Dehydrogenase (MDH) | 12 | 21.23 |
| 24 | 46.68 | |
| 36 | 60.07 | |
| Succinate Dehydrogenase (SDH) | 12 | 38.12 |
| 24 | 60.84 | |
| 36 | 73.96 |
Furthermore, research on other chlorinated synthetic compounds has demonstrated their potential as antifungal agents. For example, 2-chloro-N-phenylacetamide has shown antifungal activity against Aspergillus flavus strains, with a likely mechanism of action involving binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br These findings suggest that the presence of a chloro substituent in combination with an aromatic ring can be a valuable feature for antifungal activity.
While these studies are on derivatives, they provide a strong rationale for investigating the antimicrobial and antifungal properties of this compound itself. Future research could explore its activity against a range of bacterial and fungal pathogens to determine its spectrum of activity and potential mechanisms of action.
Environmental Disposition and Impact of Fluorinated Benzoic Acid Compounds
Environmental Persistence Studies of Trifluoromethoxy-Containing Molecules
The persistence of a chemical compound in the environment is a critical factor in assessing its potential for long-term impact. For molecules containing the trifluoromethoxy (-OCF3) group, this persistence is largely dictated by the exceptional stability of the carbon-fluorine bonds.
Research into fluorinated pesticides has shown that their environmental half-lives can be substantial, with some exceeding 365 days in soil, which points to their potential for long-term contamination. acs.org This recalcitrance to degradation means that microorganisms struggle to break down these compounds, as very few known microbial enzymes are capable of catalyzing defluorination reactions. acs.org
Table 1: General Persistence of Selected Fluorinated Pesticide Groups This table provides examples of the environmental persistence observed in pesticide active ingredients containing fluorine, illustrating the general concern for this class of compounds.
| Fluorinated Group | Example Compound Class | Typical Environmental Fate Observation |
| Trifluoromethyl (-CF3) | Phenylpyrazoles (e.g., Fipronil) | Persistent in soil with a long half-life. |
| Trifluoromethyl (-CF3) | Triazoles (e.g., Epoxiconazole) | Frequently detected in soil due to high adsorption and long half-life. acs.org |
| Trifluoromethoxy (-OCF3) | Various Agrochemicals | Group is known to enhance metabolic stability, suggesting potential for persistence. |
| Fluoroaromatic | Various Pesticides | The C-F bond is highly resistant to both chemical and biological degradation. |
Note: This table illustrates general trends for fluorinated pesticides and does not represent specific data for 2-Chloro-3-(trifluoromethoxy)benzoic acid.
Metabolic Pathways in Environmental Systems
The degradation of complex organic molecules in the environment occurs through biotic (microbial) and abiotic (e.g., photolysis) processes. For trifluoromethoxy-containing aromatic compounds, the degradation pathway is heavily influenced by the stability of the fluorinated group.
Microbial degradation of aromatic compounds typically begins with enzymatic attack on the aromatic ring, often by oxygenases, which introduce hydroxyl groups to destabilize the ring and facilitate its cleavage. nih.govunesp.br However, the strong electron-withdrawing nature of the trifluoromethoxy group deactivates the aromatic ring, making this initial enzymatic attack difficult for many microorganisms.
Consequently, biodegradation, when it occurs, often proceeds through a strategy of "metabolic activation". mdpi.com This involves initial microbial attack at a less stable, non-fluorinated part of the molecule. mdpi.com For a compound like this compound, this could theoretically involve enzymatic action on the carboxylic acid group or the chlorine substituent.
Studies on closely related trifluoromethyl-benzoates provide a potential model for the metabolic fate of such compounds. Research has shown that aerobic bacteria can metabolize trifluoromethyl-benzoates, but the process halts after the aromatic ring is opened. nih.gov This incomplete degradation leads to the accumulation of a highly stable, fluorinated intermediate (2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate) that is resistant to further biochemical attack. nih.gov However, this recalcitrant metabolite was found to be susceptible to degradation by sunlight (photolysis), which breaks it down further and releases fluoride (B91410) ions. nih.gov
This suggests a sequential, coupled biotic-abiotic degradation pathway may be crucial for the complete mineralization of these compounds in the environment.
Table 2: Proposed Biotic-Abiotic Degradation Pathway for Trifluoromethyl-Benzoates
| Step | Process | Description | Resulting Product |
| 1 | Biotic (Microbial Action) | Aerobic bacteria initiate degradation via dioxygenase enzymes, leading to the cleavage of the aromatic ring. | Ring-fission produces a stable, fluorinated linear aldehyde intermediate (e.g., TFHOD). nih.gov |
| 2 | Metabolic Stall | The fluorinated intermediate is resistant to further microbial degradation. | Accumulation of the recalcitrant metabolite in the environment. nih.gov |
| 3 | Abiotic (Photolysis) | The accumulated intermediate is exposed to sunlight. | UV radiation provides the energy to break down the metabolite, cleaving C-F bonds. nih.gov |
| 4 | Mineralization | The compound is broken down into simpler, inorganic molecules. | Release of fluoride ions (F-) and other simple organic fragments. nih.gov |
Considerations in Ecotoxicological Research for Fluorinated Compounds
The unique properties of fluorinated compounds, particularly their persistence and potential to form stable metabolites, present distinct challenges for ecotoxicological research and risk assessment.
A primary concern is that the degradation of fluorinated parent compounds does not always lead to detoxification. The resulting metabolites can be as persistent and, in some cases, more toxic than the original molecule. acs.org This necessitates a comprehensive assessment that evaluates not only the parent compound but also its primary environmental transformation products.
Furthermore, the persistence of these chemicals increases the likelihood of chronic exposure for non-target organisms. Standard acute toxicity tests may not capture the full range of potential adverse effects, such as endocrine disruption, reproductive toxicity, or immunotoxicity, that can result from long-term, low-level exposure. acs.org Therefore, there is a critical need for expanded ecotoxicological research that includes long-term, multigenerational studies to assess these sublethal effects. acs.org
Another key area of research is the potential for bioaccumulation and biomagnification. The lipophilicity (tendency to dissolve in fats) of many fluorinated organic compounds can lead to their accumulation in the tissues of organisms, with the potential for concentrations to increase at higher levels of the food chain. acs.org
Current regulatory frameworks may not fully account for the unique risks associated with fluorinated compounds. acs.org The lack of specific ecotoxicity data for many of these substances, including this compound, represents a significant gap in environmental risk assessment. While toxicity data for the non-fluorinated parent structure, benzoic acid, is available, the presence of fluorine and chlorine atoms can significantly alter a molecule's toxicological profile.
Table 3: Aquatic Toxicity of Benzoic Acid (Non-fluorinated analogue) This table presents ecotoxicity data for benzoic acid to provide a baseline context. The toxicity of fluorinated derivatives like this compound would require specific testing.
| Organism | Taxonomic Group | Endpoint | Concentration | Reference |
| Anabaena inaequalis | Cyanobacteria | 14-day EC50 (Cell multiplication inhibition) | 9 mg/L | researchgate.net |
| Daphnia magna | Invertebrate (Water flea) | 48-hour EC50 (Immobilization) | >100 mg/L | researchgate.net |
| Pimephales promelas | Vertebrate (Fathead minnow) | 96-hour LC50 | 44.6 mg/L | ornl.gov |
EC50: The concentration of a substance that produces a specified effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.
Future Research Trajectories and Emerging Trends in Halogenated Trifluoromethoxybenzoic Acid Chemistry
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of halogenated trifluoromethoxybenzoic acids often involves multi-step processes that can be challenging and inefficient. A primary focus of future research will be the development of more direct, selective, and sustainable synthetic methods.
Emerging trends are geared towards late-stage functionalization, where the trifluoromethoxy group and halogens are introduced at the final steps of a synthesis. This approach is particularly valuable for creating complex molecules. Methodologies based on visible-light photoredox catalysis are gaining traction as they offer mild reaction conditions for generating radical intermediates, enabling new pathways for trifluoromethoxylation. nih.gov
Another promising avenue is the advancement of oxidative desulfurization-fluorination techniques. This method, which converts dithiocarbonates into trifluoromethyl ethers, is becoming more general and applicable for creating aromatic trifluoromethyl ethers. beilstein-journals.org Future work will likely focus on improving the functional group tolerance and reducing the reliance on harsh reagents like excess hydrogen fluoride-pyridine. beilstein-journals.orgnih.gov The development of novel trifluoromethoxylating reagents that are more stable and easier to handle than traditional ones is also a key area of investigation. mdpi.com
| Synthetic Method | Description | Potential Advancements |
| Visible-Light Photoredox Catalysis | Utilizes light to generate radical intermediates for trifluoromethoxylation under mild conditions. nih.gov | Development of new photocatalysts; expansion to a wider range of substrates. |
| Oxidative Desulfurization-Fluorination | Converts xanthates (dithiocarbonates) into trifluoromethyl ethers using an oxidant and a fluoride (B91410) source. beilstein-journals.orgnih.gov | Reduction of harsh reagents; improved functional group tolerance; application in flow chemistry. chemrevlett.com |
| Direct O-Trifluoromethylation | Employs electrophilic reagents (e.g., Togni or Umemoto reagents) to directly add the OCF3 group to phenols. mdpi.com | Creation of more efficient and scalable reagents; catalyst-free methodologies. chemrevlett.com |
| Silver-Mediated Cross-Coupling | Couples aryl stannanes or boronic acids with a trifluoromethoxide source. nih.gov | Broader substrate scope; application to complex, late-stage functionalization. |
Exploration of New Chemical Reactivity and Catalytic Applications
The unique electronic properties of the trifluoromethoxy group—a combination of strong inductive electron-withdrawal and weaker π-donation—deactivate the aromatic ring, influencing its reactivity in electrophilic aromatic substitution. beilstein-journals.org This behavior, similar to that of chloro and bromo substituents, directs electrophiles primarily to the para position. beilstein-journals.org Future research will likely exploit this controlled reactivity for regioselective synthesis.
A significant emerging trend is the use of halogenated aromatic compounds as building blocks in transition-metal-catalyzed cross-coupling reactions. mdpi.com The carbon-halogen bond serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. Research is moving towards developing more efficient and selective catalysts for these transformations, particularly for challenging chlorination and iodination reactions. chemrxiv.orgjst.go.jp Carborane-based Lewis base catalysts, for instance, have shown promise in activating N-halosuccinimides for the halogenation of a wide range of aromatic compounds under mild conditions. chemrxiv.orgresearchgate.net
Future catalytic applications may involve designing systems where the trifluoromethoxy group plays a non-covalent, directing role, using its electronic or steric properties to control the outcome of a catalytic cycle. The stability of the C-OCF3 bond also makes these compounds suitable scaffolds for developing robust catalysts that can withstand harsh reaction conditions.
Integration of Advanced Spectroscopic Techniques for Real-Time Monitoring
Understanding and optimizing the novel synthetic methodologies discussed above requires sophisticated analytical tools. The integration of advanced spectroscopic techniques for in-line and real-time reaction monitoring is a critical future trend.
Given the presence of fluorine, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. Its high sensitivity, wide chemical shift range, and the absence of background signals in most reaction systems make it ideal for tracking the formation of trifluoromethoxylated products and intermediates with high precision. rsc.org Future applications will likely involve coupling ¹⁹F NMR with flow chemistry systems to enable rapid optimization and control of continuous manufacturing processes for these compounds. chemrevlett.comrsc.org
Other techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, combined with chemometric data analysis, can provide real-time information on the concentration of reactants and products in microreactors. ucl.ac.ukmdpi.com Furthermore, advanced mass spectrometry techniques and X-ray absorption spectroscopy, such as fluorine K-edge μ-XANES, can offer detailed structural information and help identify unknown byproducts or contaminants in complex environmental or product samples. rsc.orgchromatographyonline.com
| Technique | Application in Halogenated Trifluoromethoxybenzoic Acid Chemistry | Future Trend |
| ¹⁹F NMR Spectroscopy | Quantitative and qualitative analysis of fluorine-containing compounds; reaction kinetics and mechanism studies. rsc.orgnih.gov | Integration with automated flow reactors for real-time process control and optimization. |
| FTIR/Raman Spectroscopy | In-line monitoring of functional group transformations (e.g., carboxylic acid reactions) in continuous flow systems. ucl.ac.ukmdpi.com | Development of robust probes for harsh reaction conditions; advanced data analysis models. |
| Mass Spectrometry (e.g., LC-MS/MS) | Identification of products, intermediates, and trace-level impurities. chromatographyonline.comnih.gov | High-resolution MS for precise structural elucidation of complex molecules. |
| μ-XANES Spectroscopy | Speciation and mapping of organofluorine compounds in various matrices. rsc.org | Application in materials science to study the distribution of compounds in polymer blends or on surfaces. |
Leveraging Computational Chemistry for Predictive Design and Optimization
Computational chemistry is becoming an indispensable tool for accelerating research and development in organofluorine chemistry. Density Functional Theory (DFT) and other ab initio methods are increasingly used to predict the structures, spectroscopic properties, and reactivity of halogenated trifluoromethoxybenzoic acids. nih.govscielo.org.za
A key future direction is the use of computational models to design novel catalysts for the synthesis and functionalization of these compounds. For example, DFT calculations have been used to understand why m-carborane (B99378) scaffolds are particularly effective as catalysts for aromatic halogenation and to guide the fine-tuning of their electronic properties for maximum performance. jst.go.jp Such predictive modeling can significantly reduce the experimental effort required to discover next-generation catalysts.
Furthermore, computational methods can elucidate complex reaction mechanisms, predict regioselectivity, and calculate thermodynamic properties, providing insights that are difficult to obtain through experiments alone. nih.govresearchgate.net Molecular dynamics simulations can be employed to study the self-association of substituted benzoic acids in solution, which is crucial for controlling crystallization processes and developing new materials. ucl.ac.uk
Expansion of Research Applications in Unexplored Scientific Domains (excluding human clinical)
While the trifluoromethoxy group is already recognized for its utility in agrochemicals, its unique combination of high lipophilicity and metabolic stability suggests vast potential in other areas. beilstein-journals.orgmdpi.com
In materials science , the distinct electronic properties of these compounds could be exploited in the design of advanced polymers, liquid crystals, and organic semiconductors. coherentmarketinsights.com The introduction of halogenated trifluoromethoxybenzoic acid moieties could be used to fine-tune properties such as dielectric constant, thermal stability, and optical characteristics.
In agrochemicals , there is a continuous need for new active ingredients with novel modes of action. The trifluoromethoxy group is a key substituent in several existing pesticides and herbicides. researchgate.netsci-hub.se Future research will focus on creating new derivatives of halogenated trifluoromethoxybenzoic acid as scaffolds for developing next-generation crop protection agents with improved efficacy and environmental profiles.
Another potential area is in the development of specialized chemical probes and tracers . The presence of both a halogen and a trifluoromethoxy group provides unique spectroscopic signatures (e.g., in ¹⁹F NMR and mass spectrometry) that could be used for tracking purposes in complex systems, such as environmental fate studies or industrial process monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
